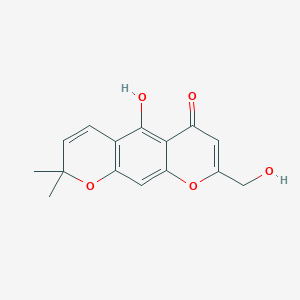

Greveichromenol

Description

Properties

Molecular Formula |

C15H14O5 |

|---|---|

Molecular Weight |

274.27 g/mol |

IUPAC Name |

5-hydroxy-8-(hydroxymethyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one |

InChI |

InChI=1S/C15H14O5/c1-15(2)4-3-9-11(20-15)6-12-13(14(9)18)10(17)5-8(7-16)19-12/h3-6,16,18H,7H2,1-2H3 |

InChI Key |

MJSXHUBIQAPDNC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)CO)C |

Origin of Product |

United States |

Foundational & Exploratory

Greveichromenol: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Greveichromenol is a naturally occurring chromone derivative that has been isolated from plant species belonging to the Rutaceae family. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, presenting key data in a structured format for researchers and drug development professionals. The document details the experimental protocols for its isolation and summarizes its known biological activities.

Discovery and Natural Occurrence

This compound was first discovered in 1971 by Dean and Robinson from the heartwood of Cedrelopsis grevei Baill., an endemic plant species from Madagascar.[1][2][3] This initial study identified this compound as one of three new chromones isolated from this plant source.[1][2][3]

Subsequently, in 2006, this compound was also isolated from the branches of Harrisonia perforata (Simaroubaceae) by Tuntiwachwuttikul and colleagues, alongside other known and new chromones.[4][5]

Table 1: Natural Sources of this compound

| Plant Species | Family | Part of Plant | Reference |

| Cedrelopsis grevei Baill. | Rutaceae | Heartwood | Dean & Robinson, 1971 |

| Harrisonia perforata | Simaroubaceae | Branches | Tuntiwachwuttikul et al., 2006 |

Physicochemical Properties

This compound is a chromone with the chemical formula C₁₅H₁₄O₅ and a molecular weight of 274.27 g/mol . Its structure features a pyrano[3,2-g]chromen-6-one core with hydroxy, hydroxymethyl, and dimethyl substituents.

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄O₅ | Tuntiwachwuttikul et al., 2006 |

| Molecular Weight | 274.27 g/mol | Tuntiwachwuttikul et al., 2006 |

| ¹H-NMR (CDCl₃, 300 MHz) δ (ppm) | 1.46 (6H, s, (CH₃)₂), 4.68 (2H, s, -CH₂OH), 5.60 (1H, d, J=9.9 Hz, H-3'), 6.18 (1H, s, H-8), 6.62 (1H, d, J=9.9 Hz, H-4'), 6.78 (1H, s, H-10), 12.94 (1H, s, 5-OH) | Tuntiwachwuttikul et al., 2006 |

| ¹³C-NMR (CDCl₃, 75 MHz) δ (ppm) | 28.2 ((CH₃)₂), 61.2 (-CH₂OH), 78.4 (C-2'), 102.7 (C-4a), 104.9 (C-10), 108.9 (C-8), 112.9 (C-6), 115.8 (C-3'), 126.3 (C-4'), 155.8 (C-5a), 157.6 (C-9a), 162.1 (C-5), 182.4 (C-4) | Tuntiwachwuttikul et al., 2006 |

| Mass Spectrometry (EI-MS) m/z (%) | 274 (M⁺, 45), 259 (100), 231 (15), 203 (10) | Tuntiwachwuttikul et al., 2006 |

Experimental Protocols

Isolation from Cedrelopsis grevei (Dean and Robinson, 1971)

A detailed experimental protocol from the original 1971 publication by Dean and Robinson was not available in the searched literature. The following is a generalized summary based on the abstract and related phytochemical studies of the era.

The heartwood of Cedrelopsis grevei was likely subjected to extraction with a non-polar solvent such as hexane or ether. The resulting crude extract would have then been fractionated using column chromatography over silica gel. Elution with solvent gradients of increasing polarity would have been employed to separate the different classes of compounds. This compound, along with other chromones, would have been isolated from specific fractions and further purified by recrystallization.

Isolation from Harrisonia perforata (Tuntiwachwuttikul et al., 2006)

The following protocol is based on the methodology described by Tuntiwachwuttikul and colleagues.[4][5]

-

Extraction: The dried and ground branches of Harrisonia perforata (5.1 kg) were extracted with 95% ethanol at room temperature. The ethanolic extract was filtered and concentrated under reduced pressure to yield a dark brown viscous oil (186.3 g).[5]

-

Solvent Partitioning: The crude extract was partitioned between ethyl acetate (EtOAc) and water. The aqueous layer was further extracted with n-butanol (n-BuOH). This resulted in EtOAc-soluble (69.8 g), n-BuOH-soluble (25.7 g), and water-soluble (50.8 g) fractions.[5]

-

Chromatographic Separation: The EtOAc-soluble fraction (38.7 g) was subjected to flash column chromatography on silica gel 60 (230-400 mesh). The column was eluted with a gradient of hexane, hexane/EtOAc, EtOAc, and EtOAc/methanol (MeOH) to yield 16 fractions.[5]

-

Purification: this compound was isolated from one of the fractions and further purified by subsequent chromatographic techniques, such as preparative thin-layer chromatography (TLC), to yield the pure compound.[5]

-

Structure Elucidation: The structure of the isolated this compound was confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry, and by comparison with previously reported data.[4][5]

Biological Activity

This compound has been evaluated for its biological activities, particularly its antimycobacterial and antiplasmodial properties.

Table 3: Biological Activity of this compound

| Activity | Test Organism/Assay | Result | Reference |

| Antiplasmodial | Plasmodium falciparum (K1, multi-drug resistant strain) | IC₅₀ = 10.5 µg/mL | Tuntiwachwuttikul et al., 2006 |

| Antimycobacterial | Mycobacterium tuberculosis H37Ra | Inactive | Tuntiwachwuttikul et al., 2006 |

The antiplasmodial activity of this compound against a multi-drug resistant strain of P. falciparum suggests its potential as a lead compound for the development of new antimalarial agents. Further studies are warranted to elucidate its mechanism of action and to evaluate its efficacy and safety in vivo.

Visualizations

Caption: General workflow for the isolation and characterization of this compound.

Conclusion

This compound, a chromone first identified in Cedrelopsis grevei and later in Harrisonia perforata, has demonstrated noteworthy antiplasmodial activity. This technical guide has consolidated the available information on its discovery, isolation protocols, and biological evaluation. The detailed methodologies and structured data presented herein are intended to serve as a valuable resource for researchers in natural product chemistry and drug discovery, facilitating further investigation into the therapeutic potential of this compound.

References

Unveiling the Molecular Architecture of Greveichromenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Greveichromenol, a naturally occurring chromone derivative, has been isolated from the heartwood of Cedrelopsis grevei. Its chemical structure has been elucidated as 5-hydroxy-8-(hydroxymethyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one. This technical guide provides a comprehensive overview of the chemical structure elucidation of this compound, presenting the available spectroscopic data and outlining the logical workflow for its structural determination. The information contained herein is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction

Natural products continue to be a significant source of novel chemical scaffolds for drug discovery. This compound, a pyranochromone isolated from Cedrelopsis grevei, represents one such compound of interest. The elucidation of its precise molecular structure is fundamental for any further investigation into its biological activity and potential therapeutic applications. This document details the key data and methodologies employed in the structural characterization of this compound.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. The data presented below are compiled from available chemical literature and databases.

General Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₄O₅ |

| Molecular Weight | 274.27 g/mol |

| IUPAC Name | 5-hydroxy-8-(hydroxymethyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one |

| Appearance | Not explicitly reported, likely a solid |

| Source | Heartwood of Cedrelopsis grevei[1] |

Spectroscopic Data

While the original detailed spectroscopic data from the primary literature remains elusive in publicly accessible records, the established structure allows for the prediction and interpretation of its expected spectral characteristics. The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on the known structure of this compound.

Table 2.2.1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.45 | s | 6H | 2 x C(2)-CH₃ |

| ~4.70 | s | 2H | -CH₂OH |

| ~5.60 | d, J ≈ 10 Hz | 1H | H-3 |

| ~6.20 | s | 1H | H-7 |

| ~6.60 | d, J ≈ 10 Hz | 1H | H-4 |

| ~12.50 | s | 1H | C(5)-OH |

Table 2.2.2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~28.0 | CH₃ | 2 x C(2)-CH₃ |

| ~60.0 | CH₂ | -CH₂OH |

| ~78.0 | C | C-2 |

| ~102.0 | C | C-4a |

| ~105.0 | CH | C-7 |

| ~112.0 | C | C-9a |

| ~115.0 | CH | C-3 |

| ~128.0 | CH | C-4 |

| ~155.0 | C | C-8a |

| ~158.0 | C | C-5 |

| ~162.0 | C | C-10a |

| ~182.0 | C=O | C-6 |

Table 2.2.3: Mass Spectrometry Data

| Technique | Ion | m/z (Observed) | m/z (Calculated) |

| High-Resolution MS | [M]⁺ | Not Available | 274.0841 |

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are based on general methodologies for the extraction of natural products from plant materials.

Isolation of this compound

The isolation of this compound from the heartwood of Cedrelopsis grevei would typically follow the workflow outlined below.

References

The Greveichromenol Biosynthetic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Greveichromenol, a pyranocoumarin found in plant species such as Cedrelopsis grevei, belongs to a class of natural products with significant biological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, based on established knowledge of coumarin and pyranocoumarin biosynthesis. It includes a detailed examination of the key enzymatic steps, a compilation of relevant quantitative data from related pathways, and standardized experimental protocols for pathway elucidation. Visual diagrams of the proposed pathway and experimental workflows are provided to facilitate comprehension. This document is intended to serve as a foundational resource for researchers engaged in the study of pyranocoumarin biosynthesis and its application in drug discovery and development.

Introduction

This compound is a naturally occurring pyranocoumarin, a class of compounds characterized by a pyran ring fused to a coumarin nucleus. It has been isolated from plant species including Cedrelopsis grevei, Harrisonia perforata, and Marshallia obovata.[1] While the specific biological activities of this compound are still under investigation, related pyranocoumarins are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

The biosynthesis of complex natural products like this compound involves a series of enzymatic reactions that convert primary metabolites into structurally diverse secondary metabolites. Although the complete biosynthetic pathway of this compound has not been experimentally elucidated, a putative pathway can be proposed based on the well-established biosynthesis of its core coumarin and pyran moieties. This guide will detail this proposed pathway, providing a roadmap for future research aimed at its full characterization.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites. The pathway can be conceptually divided into three main stages:

-

Core Coumarin Skeleton Formation: Synthesis of the umbelliferone backbone.

-

Prenylation: Addition of a dimethylallyl pyrophosphate (DMAPP) group.

-

Cyclization and Hydroxylation: Formation of the pyran ring and subsequent hydroxylation to yield this compound.

A schematic representation of this proposed pathway is presented below.

Caption: Proposed biosynthetic pathway of this compound.

Formation of the Coumarin Core: Umbelliferone Biosynthesis

The biosynthesis of the fundamental coumarin scaffold begins with the amino acid L-phenylalanine.

-

Step 1: Deamination of L-Phenylalanine. The enzyme Phenylalanine Ammonia-Lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. This is a key entry point into the phenylpropanoid pathway.

-

Step 2: Hydroxylation of Cinnamic Acid. The cytochrome P450 enzyme Cinnamate 4-Hydroxylase (C4H) hydroxylates trans-cinnamic acid at the C4 position to yield p-coumaric acid.

-

Step 3: Activation and Subsequent Hydroxylation. 4-Coumarate-CoA Ligase (4CL) activates p-coumaric acid to its corresponding CoA thioester. Following this, p-Coumaroyl CoA 2'-Hydroxylase (C2'H) introduces a hydroxyl group at the 2' position. The resulting intermediate undergoes spontaneous lactonization to form the core coumarin structure of umbelliferone .

Prenylation of Umbelliferone

The subsequent step is the attachment of a C5 isoprenoid unit, which is a characteristic feature of many bioactive coumarins.

-

Step 4: C-Prenylation. A Prenyltransferase (PT) catalyzes the transfer of a dimethylallyl group from dimethylallyl pyrophosphate (DMAPP) to the C6 position of the umbelliferone ring, forming demethylsuberosin.

Formation of the Pyran Ring and Final Modifications

The final steps involve the formation of the pyran ring and hydroxylation to yield this compound.

-

Step 5: Cyclization. A cytochrome P450 monooxygenase , likely a marmesin synthase, catalyzes the cyclization of the prenyl side chain to form the pyran ring, yielding marmesin.

-

Step 6: Hydroxylation. Another cytochrome P450 monooxygenase is proposed to hydroxylate marmesin at the C5 position of the coumarin nucleus to produce 5-hydroxy-marmesin.

-

Step 7: Dehydrogenation and Rearrangement. The final step is likely a dehydrogenation and rearrangement to form the chromenone structure of this compound. The specific enzyme catalyzing this step is yet to be identified.

Quantitative Data

While specific quantitative data for the this compound biosynthetic pathway is not yet available, the following tables summarize kinetic parameters for homologous enzymes from other plant species involved in coumarin and phenylpropanoid biosynthesis. This data can serve as a valuable reference for initial experimental design and modeling.

Table 1: Kinetic Parameters of Phenylalanine Ammonia-Lyase (PAL)

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/h/g wet weight) | Reference |

| Trichosporon cutaneum | L-Phenylalanine | 5.0 ± 1.1 | 1.6 ± 0.3 | [2] |

| Musa cavendishii | L-Phenylalanine | 1.45 | 0.15 (units not specified) | [3] |

Table 2: Kinetic Parameters of Cinnamate 4-Hydroxylase (C4H)

| Enzyme Source | Substrate | Km (µM) | Reference |

| Petroselinum crispum | trans-Cinnamic acid | 5 | [4] |

Table 3: Kinetic Parameters of 4-Coumarate-CoA Ligase (4CL)

| Enzyme Source | Substrate | Km (µM) | Vmax (nkat/mg) | Reference |

| Morus atropurpurea | 4-Coumaric acid | 10.49 | 4.4 | [5] |

Table 4: Kinetic Parameters of Coumarin-Specific Prenyltransferases

| Enzyme Source | Substrate | Km (µM) | Reference |

| Citrus limon | Bergaptol | 140 | [6] |

| Citrus limon | Geranyl diphosphate | 9 | [6] |

Table 5: Kinetic Parameters of Cytochrome P450s in Coumarin Metabolism

| Enzyme | Substrate | Km (µM) | Reference |

| CYP71AZ1 (Ammi majus) | Xanthotoxin | 13.1 ± 3.2 | [7] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require a combination of genetic, biochemical, and analytical techniques. The following are detailed methodologies for key experiments.

Enzyme Assays

Caption: General workflow for in vitro enzyme assays.

This spectrophotometric assay measures the formation of trans-cinnamic acid from L-phenylalanine.

Materials:

-

Tris-HCl buffer (100 mM, pH 8.8)

-

L-phenylalanine solution (50 mM)

-

Enzyme extract (crude or purified)

-

Spectrophotometer

Protocol:

-

Prepare a reaction mixture containing 800 µL of Tris-HCl buffer and 100 µL of L-phenylalanine solution.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 100 µL of the enzyme extract.

-

Monitor the increase in absorbance at 290 nm for 10 minutes, taking readings every 30 seconds. The molar extinction coefficient for trans-cinnamic acid at 290 nm is 9630 M-1cm-1.

-

Calculate the enzyme activity based on the rate of change in absorbance.

This assay typically uses radiolabeled substrate and analyzes the product by HPLC.

Materials:

-

Potassium phosphate buffer (50 mM, pH 7.5)

-

[14C]-Cinnamic acid

-

NADPH

-

Microsomal enzyme preparation

-

HPLC system with a radioactivity detector

Protocol:

-

Prepare a reaction mixture containing potassium phosphate buffer, [14C]-cinnamic acid, and the microsomal preparation.

-

Pre-incubate at 30°C for 5 minutes.

-

Start the reaction by adding NADPH.

-

Incubate for 30 minutes at 30°C.

-

Stop the reaction by adding a small volume of acid (e.g., HCl).

-

Extract the products with ethyl acetate.

-

Evaporate the solvent and redissolve the residue in a suitable solvent for HPLC analysis.

-

Separate and quantify the radiolabeled p-coumaric acid using HPLC.

This spectrophotometric assay measures the formation of the CoA thioester.

Materials:

-

Tris-HCl buffer (100 mM, pH 7.5)

-

p-Coumaric acid

-

ATP

-

MgCl2

-

Coenzyme A (CoA)

-

Enzyme extract

Protocol:

-

Prepare a reaction mixture containing Tris-HCl buffer, p-coumaric acid, ATP, and MgCl2.

-

Add the enzyme extract and pre-incubate at 30°C for 5 minutes.

-

Initiate the reaction by adding CoA.

-

Monitor the increase in absorbance at 333 nm, which corresponds to the formation of p-coumaroyl-CoA.

-

Calculate the enzyme activity using the molar extinction coefficient of p-coumaroyl-CoA (21,000 M-1cm-1).

This assay typically involves incubating a microsomal fraction with a coumarin substrate and a prenyl donor, followed by LC-MS analysis.

Materials:

-

HEPES buffer (50 mM, pH 7.5)

-

Umbelliferone

-

Dimethylallyl pyrophosphate (DMAPP)

-

MgCl2

-

Microsomal enzyme preparation

-

LC-MS system

Protocol:

-

Prepare a reaction mixture containing HEPES buffer, umbelliferone, DMAPP, and MgCl2.

-

Add the microsomal preparation and incubate at 30°C for 1-2 hours.

-

Stop the reaction by adding methanol or another organic solvent.

-

Centrifuge to pellet the protein and analyze the supernatant by LC-MS to identify and quantify the prenylated umbelliferone products.

Identification of Biosynthetic Intermediates

References

- 1. Study of the l-Phenylalanine Ammonia-Lyase Penetration Kinetics and the Efficacy of Phenylalanine Catabolism Correction Using In Vitro Model Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification and Characterization of Phenylalanine Ammonia Lyase from Trichosporon cutaneum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. curresweb.com [curresweb.com]

- 4. Regulation and Functional Expression of Cinnamate 4-Hydroxylase from Parsley - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of coumarin-specific prenyltransferase activities in Citrus limon peel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | The CYP71AZ P450 Subfamily: A Driving Factor for the Diversification of Coumarin Biosynthesis in Apiaceous Plants [frontiersin.org]

Greveichromenol: A Technical Guide to its Natural Sources, Isolation, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

Greveichromenol is a naturally occurring chromone that has been identified in several plant species. This document provides a comprehensive overview of the known natural sources of this compound, details a generalized experimental protocol for its extraction and isolation, and explores its hypothetical biosynthetic pathway based on established knowledge of chromone biosynthesis. Furthermore, a plausible signaling pathway is presented, reflecting the known anti-inflammatory activities of related chromone compounds. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been isolated from a select number of plant species. The primary sources identified in the scientific literature are detailed below. Quantitative yield data remains largely unpublished, representing a significant area for future research.

Table 1: Natural Sources of this compound

| Plant Species | Family | Plant Part(s) Containing this compound |

| Cedrelopsis grevei | Rutaceae | Bark |

| Harrisonia perforata | Simaroubaceae | Branches[1][2] |

| Marshallia obovata | Asteraceae | Not specified in available literature |

Experimental Protocols: Isolation of this compound

A detailed, standardized protocol for the isolation of this compound has not been universally established. However, based on methodologies employed for the separation of chromones from Harrisonia perforata, a general experimental workflow can be outlined. This protocol typically involves solvent extraction followed by chromatographic purification.

2.1. General Extraction and Fractionation

-

Preparation of Plant Material: The air-dried and powdered plant material (e.g., branches of Harrisonia perforata) is subjected to extraction.

-

Solvent Extraction: The powdered material is exhaustively extracted with a solvent such as chloroform or methanol in a Soxhlet apparatus[5].

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is then typically suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

2.2. Chromatographic Purification

-

Column Chromatography: The fraction containing the chromones (often the ethyl acetate fraction) is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, for example, a petroleum ether-acetone mixture, with increasing polarity.

-

Further Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), may require further purification steps. These can include preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

2.3. Structure Elucidation

The structure of the isolated this compound is confirmed using spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and stereochemistry.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and the chromone core structure.

Biosynthesis and Signaling Pathways

3.1. Hypothetical Biosynthetic Pathway of this compound

The specific biosynthetic pathway of this compound has not been experimentally elucidated. However, the biosynthesis of the chromone core is generally understood to proceed via the polyketide pathway[6][7]. This pathway involves the condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain, which then undergoes cyclization and aromatization to form the characteristic benzopyranone structure of chromones.

The biosynthesis of chromones is initiated by the condensation of five acetate molecules through the acetic acid pathway. A key enzyme in this process is Pentaketide Chromone Synthase (PCS), which catalyzes the formation of a pentaketide chromone from five decarboxylative condensations of malonyl-CoA, followed by a Claisen cyclization to form the aromatic ring[6]. The resulting intermediate, 5,7-dihydroxy-2-methylchromone, is a known precursor for more complex chromone derivatives[6]. Further modifications, such as prenylation and cyclization, would then lead to the final structure of this compound.

3.2. Plausible Signaling Pathway

Direct studies on the signaling pathways modulated by this compound are lacking. However, many chromone derivatives have been reported to exhibit anti-inflammatory properties, often through the modulation of the mitogen-activated protein kinase (MAPK) signaling pathway[8]. It is plausible that this compound may exert similar effects.

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate a cascade of protein kinases, including the MAPKs (e.g., ERK, JNK, p38). This leads to the activation of transcription factors like NF-κB, which in turn promotes the expression of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines. Chromones have been shown to inhibit this cascade, leading to a reduction in the inflammatory response[8].

References

- 1. Chromones from the branches of Harrisonia perforata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scienceasia.org [scienceasia.org]

- 6. Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

Greveichromenol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Greveichromenol is a naturally occurring pyranocoumarin that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its isolation, and an exploration of its potential biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₅ | PubChem[1] |

| Molecular Weight | 274.27 g/mol | PubChem[1] |

| IUPAC Name | 5-hydroxy-8-(hydroxymethyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one | PubChem[1] |

| CAS Number | 35930-29-1 | PubChem[1] |

| Appearance | Powder | Commercial Supplier |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | Commercial Supplier |

| Purity | >98% (by HPLC) | Commercial Supplier |

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source |

| IR (Infrared) Spectroscopy | νmax (cm⁻¹): 3370 (O-H), 1710 (C=O) | Mulholland et al., 2002 |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | δH (ppm): 8.08 (1H, d, H-4), 6.19 (1H, d, H-3), 6.79 (1H, d, H-1'), 5.90 (1H, d, H-2'), 1.43 (6H, s, 2xCH₃) | Mulholland et al., 2002 |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | A ¹³C NMR spectrum is available on PubChem. | PubChem[1] |

| Mass Spectrometry (MS) | Fragmentation of pyranocoumarins typically involves the loss of a methyl group from the dimethylpyran ring. | General Knowledge |

Experimental Protocols

Isolation of this compound from Cedrelopsis grevei

This compound has been isolated from the stem bark of Cedrelopsis grevei. The following is a generalized protocol based on the methods described for the isolation of coumarins from this plant species.

Diagram 1: Experimental Workflow for the Isolation of this compound

Caption: A generalized workflow for the isolation of this compound from Cedrelopsis grevei.

Methodology:

-

Extraction: The dried and ground stem bark of Cedrelopsis grevei is macerated with dichloromethane at room temperature. This process is repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting dichloromethane extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to silica gel column chromatography.

-

Elution: The column is eluted with a solvent gradient of increasing polarity, typically starting with hexane and gradually increasing the proportion of ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired compound.

-

Purification: Fractions containing this compound are combined and subjected to further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), to yield the pure compound.

Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited, the broader class of coumarins and extracts from Cedrelopsis grevei have demonstrated a range of pharmacological activities, suggesting potential avenues for future research on this compound.

Potential Anti-Inflammatory Activity

Extracts from Cedrelopsis grevei have shown anti-inflammatory properties.[2] Many natural compounds, including coumarins, are known to exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators. Pyranocoumarin derivatives, in particular, have been shown to inhibit the phosphorylation of key proteins in the MAPK and NF-κB signaling cascades.[3]

Diagram 2: Hypothetical Anti-Inflammatory Signaling Pathway of this compound

References

- 1. This compound | C15H14O5 | CID 71450427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chemical composition and anticancer, antiinflammatory, antioxidant and antimalarial activities of leaves essential oil of Cedrelopsis grevei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Greveichromenol: A Spectroscopic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Greveichromenol, a naturally occurring pyranocoumarin. The information presented herein is essential for the identification, characterization, and further investigation of this compound in research and drug development settings.

Core Spectroscopic Data

The structural elucidation of this compound has been established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-3 | 6.25 | d | 9.7 |

| H-4 | 7.60 | d | 9.7 |

| H-10 | 6.78 | s | |

| 4'-CH₂ | 4.60 | s | |

| 5'-OH | 12.5 | s | |

| 2',2'-(CH₃)₂ | 1.45 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

| C-2 | 161.1 |

| C-3 | 112.5 |

| C-4 | 128.5 |

| C-4a | 102.5 |

| C-5 | 162.5 |

| C-6 | 98.0 |

| C-7 | 160.0 |

| C-8 | 105.0 |

| C-8a | 155.0 |

| C-2' | 78.0 |

| C-3' | 127.0 |

| C-4' | 115.0 |

| 4'-CH₂OH | 60.0 |

| 2',2'-(CH₃)₂ | 28.0 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The high-resolution mass spectrum of this compound confirms its molecular formula as C₁₅H₁₄O₅.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z |

| [M]⁺ | 274.0841 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for hydroxyl, carbonyl, and aromatic functionalities.

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3400 | O-H (hydroxyl) |

| 1720 | C=O (carbonyl) |

| 1620, 1580 | C=C (aromatic) |

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structure elucidation. The following sections outline the general methodologies employed for the spectroscopic analysis of this compound and similar natural products.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically recorded on a Bruker Avance spectrometer operating at frequencies of 400 MHz for ¹H and 100 MHz for ¹³C. Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆, with tetramethylsilane (TMS) used as an internal standard. For the acquisition of ¹³C NMR data, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry

Mass spectra are generally obtained using a high-resolution mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common ionization technique used for this class of compounds. The analysis provides the exact mass of the molecular ion, which is crucial for determining the elemental composition.

Infrared Spectroscopy

IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer. Samples can be prepared as a KBr (potassium bromide) pellet or as a thin film. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Logical Workflow for Spectroscopic Analysis

The process of identifying and characterizing a natural product like this compound follows a logical workflow that integrates various spectroscopic techniques.

Caption: Workflow for the isolation and structural elucidation of this compound.

Signaling Pathways

Currently, there is no specific signaling pathway that has been definitively elucidated for this compound. As a member of the coumarin family, it may exhibit biological activities similar to other related compounds, which are known to interact with various cellular targets. Further research is required to determine the specific signaling pathways and molecular mechanisms of action for this compound.

The following diagram illustrates a generalized logical relationship for investigating the biological activity of a natural product like this compound.

Caption: Logical workflow for investigating the biological activity of this compound.

A Theoretical Exploration of Greveichromenol: A Guide for In Silico Drug Discovery

Introduction: Greveichromenol is a naturally occurring chromone derivative that has been isolated from plant species such as Cedrelopsis grevei and Harrisonia perforata.[1] While extensive theoretical and computational studies specifically targeting this compound are not yet available in published literature, its structural similarity to other biologically active chromones suggests its potential as a subject for in silico drug discovery and development. This guide provides a framework for conducting theoretical studies on this compound, drawing upon established computational methodologies applied to analogous compounds. The focus is on predicting its potential biological activity, understanding its mechanism of action at a molecular level, and guiding future experimental research.

Known Properties of this compound

The following table summarizes the basic chemical and source information for this compound.

| Property | Value | Source |

| IUPAC Name | 5-hydroxy-8-(hydroxymethyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one | PubChem |

| Molecular Formula | C₁₅H₁₄O₅ | PubChem[1] |

| Molecular Weight | 274.27 g/mol | PubChem[1] |

| Natural Sources | Cedrelopsis grevei, Harrisonia perforata, Marshallia obovata | PubChem[1] |

Proposed Theoretical Study: Molecular Docking of this compound

Given that related chromones have been investigated for their antimycobacterial properties by targeting DNA gyrase, a similar theoretical approach can be proposed for this compound. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This can be used to predict the binding affinity and mode of action of this compound against a biological target like the DNA GyrB domain of Mycobacterium tuberculosis.

Experimental Protocol: Molecular Docking

This protocol is adapted from methodologies used for similar chromone compounds.

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a chemical database like PubChem (CID 71450427).

-

If a 3D structure is not available, generate it from its 2D representation using a molecular modeling software (e.g., Avogadro, ChemDraw).

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy, stable conformation of the molecule.

-

Save the prepared ligand structure in a format compatible with the docking software (e.g., .pdbqt).

-

-

Protein Preparation:

-

Download the crystal structure of the target protein, for example, the DNA GyrB domain of M. tuberculosis (PDB ID: 5BS8), from the Protein Data Bank.

-

Prepare the protein for docking using a molecular modeling suite (e.g., AutoDock Tools, Schrödinger's Protein Preparation Wizard). This typically involves:

-

Removing water molecules and any co-crystallized ligands.

-

Adding polar hydrogen atoms.

-

Assigning atomic charges (e.g., Gasteiger charges).

-

Saving the prepared protein structure in a compatible format (e.g., .pdbqt).

-

-

-

Grid Box Generation:

-

Define the binding site (active site) on the protein. This can be determined from the location of the co-crystallized ligand in the original PDB file or through literature review.

-

Generate a grid box that encompasses the defined active site. The grid box defines the three-dimensional space where the docking algorithm will search for binding poses of the ligand.

-

-

Molecular Docking Simulation:

-

Use a docking program such as AutoDock Vina to perform the docking calculations.

-

Configure the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.

-

Run the docking simulation, which will systematically explore different conformations and orientations of this compound within the defined grid box on the protein.

-

-

Analysis of Results:

-

Analyze the output from the docking simulation, which typically includes the binding energy (in kcal/mol) for each predicted binding pose. A more negative binding energy generally indicates a more favorable binding interaction.

-

Visualize the predicted binding poses of this compound in the active site of the protein using molecular visualization software (e.g., PyMOL, VMD).

-

Identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues of the protein.

-

Visualizations

The following diagrams illustrate the proposed workflow for the theoretical study of this compound.

Caption: Workflow for a proposed molecular docking study of this compound.

Caption: Logical relationship of a molecular docking simulation.

References

Greveichromenol: A Technical Overview of its Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Greveichromenol, a naturally occurring chromone, has been isolated from plant species such as Cedrelopsis grevei and Harrisonia perforata. While research on this specific compound is in its early stages, preliminary studies have suggested its potential involvement in various biological activities. This technical guide provides a summary of the currently available information on the biological activities of this compound, with a focus on its potential antimycobacterial, antiplasmodial, and anti-inflammatory effects. Due to the limited publicly available data, this document also outlines the general experimental protocols relevant to assessing these activities, providing a framework for future research and development.

Potential Biological Activities

Initial investigations into the bioactivity of this compound have focused on its potential as an antimicrobial and anti-inflammatory agent.

Antimycobacterial and Antiplasmodial Activities

This compound was among the compounds isolated from the branches of Harrisonia perforata and subsequently tested for its activity against Mycobacterium tuberculosis and the malaria parasite Plasmodium falciparum. While the study identified other compounds from the plant extract as having more potent effects, the inclusion of this compound in this screening highlights its potential as a scaffold for the development of new antimicrobial agents. Further investigation is required to determine its specific minimum inhibitory concentrations (MIC) and its mechanism of action against these pathogens.

Anti-inflammatory Activity

In a study investigating the anti-inflammatory properties of compounds from Harrisonia perforata, this compound was isolated alongside other chromones and limonoids. The study assessed the anti-inflammatory effects of the isolated compounds by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages. While the published abstract focused on the potent activity of a newly discovered compound, harperfolide (IC50 value of 6.51 μM), the evaluation of this compound in this assay suggests a potential role in modulating inflammatory pathways. Quantitative data for this compound's anti-inflammatory activity is not yet publicly available and awaits further detailed studies.

Experimental Protocols

To facilitate further research into the biological activities of this compound, this section provides detailed methodologies for the key experiments cited in the preliminary studies.

Antimycobacterial Activity Assay (Microplate Alamar Blue Assay - MABA)

The Microplate Alamar Blue Assay (MABA) is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.

Principle: The assay utilizes the Alamar Blue (resazurin) reagent, which is blue and non-fluorescent. In the presence of metabolically active (living) mycobacteria, the reagent is reduced to the pink and fluorescent resorufin. The color change serves as an indicator of bacterial growth.

Protocol:

-

Preparation of Mycobacterial Suspension: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80. The culture is incubated at 37°C until it reaches the mid-log phase. The bacterial suspension is then diluted to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.

-

Drug Dilution: Test compounds, including this compound, are dissolved in dimethyl sulfoxide (DMSO) and serially diluted in a 96-well microplate using Middlebrook 7H9 broth to achieve a range of final concentrations.

-

Inoculation: 100 µL of the diluted mycobacterial suspension is added to each well containing the test compound. Control wells containing bacteria with no drug (positive control) and wells with media only (negative control) are also included.

-

Incubation: The microplate is sealed and incubated at 37°C for 5-7 days.

-

Addition of Alamar Blue: After the incubation period, 20 µL of Alamar Blue reagent is added to each well. The plate is then re-incubated for 24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound that prevents a color change from blue to pink.

Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay is used to determine the concentration of a compound that inhibits the growth of the malaria parasite, Plasmodium falciparum, by 50% (IC50).

Principle: The SYBR Green I dye intercalates with the DNA of the parasite. The fluorescence intensity is proportional to the amount of parasitic DNA, thus reflecting parasite growth.

Protocol:

-

Parasite Culture: Chloroquine-sensitive (e.g., 3D7) or resistant (e.g., Dd2) strains of P. falciparum are cultured in human red blood cells in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES. The culture is maintained at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Drug Dilution: The test compounds are serially diluted in a 96-well plate.

-

Inoculation: Synchronized ring-stage parasites (at approximately 1% parasitemia and 2% hematocrit) are added to the wells.

-

Incubation: The plate is incubated for 72 hours under the same conditions as the parasite culture.

-

Lysis and Staining: After incubation, the cells are lysed by adding a lysis buffer containing SYBR Green I dye. The plate is incubated in the dark at room temperature for 1 hour.

-

Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Anti-inflammatory Activity Assay (Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Principle: The amount of NO produced is determined by measuring the

Methodological & Application

Application Notes and Protocols: A Proposed Synthesis of Greveichromenol

For Researchers, Scientists, and Drug Development Professionals

This document outlines a proposed synthetic protocol for Greveichromenol, a naturally occurring pyranocoumarin. Due to the absence of a published total synthesis in the reviewed literature, this protocol is a hypothetical pathway based on established synthetic methodologies for structurally related pyrano[3,2-g]chromen-6-ones and general organic transformations.

Introduction

This compound, with the chemical structure 5-hydroxy-8-(hydroxymethyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one, is a natural product that has garnered interest due to its chromenone core, a scaffold present in many biologically active compounds. A reliable synthetic route is crucial for accessing larger quantities of this compound for further biological evaluation and drug development efforts. This proposed synthesis proceeds in four main stages: 1) Synthesis of the key phenolic precursor, 2,4,5-trihydroxyacetophenone. 2) Construction of the 2,2-dimethylpyran ring via a Pechmann condensation. 3) Formylation at the C8 position. 4) Reduction of the formyl group to the hydroxymethyl group.

Proposed Synthetic Pathway

The proposed retrosynthetic analysis identifies 2,4,5-trihydroxyacetophenone as a key starting material. The pyrano[3,2-g]chromen-6-one core can be constructed using a Pechmann condensation with 3,3-dimethylacrylic acid. Subsequent functionalization at the C8 position via formylation and reduction would yield the target molecule, this compound.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Stage 1: Synthesis of 2,4,5-Trihydroxyacetophenone (Intermediate A)

-

Friedel-Crafts Acylation: To a stirred solution of 1,2,4-trimethoxybenzene (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add aluminum chloride (1.2 eq) portion-wise. Acetyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 4 hours.

-

Work-up: The reaction is quenched by the slow addition of ice-cold water, followed by 2M HCl. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Demethylation: The crude 2,4,5-trimethoxyacetophenone is dissolved in anhydrous DCM and cooled to -78 °C. Boron tribromide (3.5 eq) is added dropwise, and the mixture is allowed to warm to room temperature and stirred for 12 hours.

-

Purification: The reaction is carefully quenched with water, and the resulting precipitate is filtered, washed with cold water, and dried to afford 2,4,5-trihydroxyacetophenone as a solid.

Stage 2: Synthesis of 5-Hydroxy-2,2-dimethylpyrano[3,2-g]chromen-6-one (Intermediate B)

-

Pechmann Condensation: A mixture of 2,4,5-trihydroxyacetophenone (1.0 eq) and 3,3-dimethylacrylic acid (1.2 eq) is heated in concentrated sulfuric acid (5.0 eq) at 70 °C for 6 hours.

-

Work-up: The reaction mixture is cooled to room temperature and poured onto crushed ice. The resulting precipitate is collected by filtration, washed thoroughly with water until the washings are neutral, and dried.

-

Purification: The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 5-hydroxy-2,2-dimethylpyrano[3,2-g]chromen-6-one.

Stage 3: Synthesis of 8-Formyl-5-hydroxy-2,2-dimethylpyrano[3,2-g]chromen-6-one (Intermediate C)

-

Duff Formylation: A mixture of 5-hydroxy-2,2-dimethylpyrano[3,2-g]chromen-6-one (1.0 eq), hexamethylenetetramine (2.0 eq), and glacial acetic acid is heated at 120 °C for 8 hours.

-

Hydrolysis: An aqueous solution of hydrochloric acid (1:1) is added, and the mixture is heated for an additional 1 hour.

-

Work-up and Purification: The reaction mixture is cooled, and the product is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (ethyl acetate/hexane) to give the 8-formyl derivative.

Stage 4: Synthesis of this compound

-

Reduction: To a solution of 8-formyl-5-hydroxy-2,2-dimethylpyrano[3,2-g]chromen-6-one (1.0 eq) in methanol at 0 °C, sodium borohydride (1.5 eq) is added portion-wise. The reaction is stirred at room temperature for 2 hours.

-

Work-up: The reaction is quenched by the addition of acetone, and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, concentrated, and the crude product is purified by preparative thin-layer chromatography or column chromatography to afford this compound.

Quantitative Data Summary

The following table summarizes the expected molecular weights and hypothetical yields for the key compounds in the proposed synthesis.

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Hypothetical Yield (%) |

| 1,2,4-Trimethoxybenzene |  | C9H12O3 | 168.19 | - |

| Intermediate A |  | C8H8O4 | 168.15 | 60 |

| Intermediate B | ![5-Hydroxy-2,2-dimethylpyrano[3,2-g]chromen-6-one](https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=5318512&t=l) | C14H12O4 | 244.24 | 50 |

| Intermediate C | ![8-Formyl-5-hydroxy-2,2-dimethylpyrano[3,2-g]chromen-6-one](https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=14261778&t=l) | C15H12O5 | 272.25 | 45 |

| This compound |  | C15H14O5 | 274.27 | 85 |

Note: Yields are hypothetical and based on similar reactions reported in the literature. Actual yields may vary.

Experimental Workflow Diagram

Caption: Experimental workflow for the proposed synthesis of this compound.

Signaling Pathway Involvement (Hypothetical)

While the specific signaling pathways modulated by this compound are not yet fully elucidated, many chromenone-containing compounds are known to interact with kinase signaling cascades and pathways related to inflammation and cell proliferation. A potential area of investigation would be its effect on the NF-κB and MAPK signaling pathways, which are commonly modulated by natural products with anti-inflammatory and anti-cancer properties.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Disclaimer: This document provides a proposed synthetic route and is intended for informational purposes for qualified researchers. The experimental procedures have not been optimized and should be performed with appropriate safety precautions in a laboratory setting.

Application Notes and Protocols for the Proposed Total Synthesis of Greveichromenol

For Researchers, Scientists, and Drug Development Professionals

Abstract:

Greveichromenol, a naturally occurring pyranocoumarin, has garnered interest due to its potential biological activities. To date, a specific total synthesis for this compound has not been prominently reported in the scientific literature. This document outlines a proposed, logical synthetic pathway for this compound based on established and reliable methodologies for the synthesis of related chromene and pyranocoumarin structures. The proposed route provides a framework for the laboratory synthesis of this compound, enabling further investigation into its pharmacological properties.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of this compound (1) is depicted below. The strategy hinges on the late-stage formation of the dihydropyran ring. The primary disconnection of the pyran ring in this compound (1) leads to the key intermediate, a substituted 7-hydroxychromone derivative (2). This intermediate can be envisioned to arise from a chromone core (3) after appropriate functionalization. The chromone core itself can be synthesized from a suitably substituted resorcinol derivative (4) through well-established methods such as the Pechmann condensation.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The forward synthesis commences with commercially available 2-methoxyresorcinol and proceeds through the construction of the chromenone core, followed by regioselective formylation, and finally, the formation of the pyran ring and subsequent functional group manipulation to yield this compound.

Caption: Proposed forward synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 7-Hydroxy-5-methoxy-2-methylchromen-4-one (3)

-

Reaction: Pechmann Condensation

-

Protocol:

-

To a stirred solution of 2-methoxyresorcinol (4) (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add ethyl acetoacetate (1.1 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Pour the mixture into ice-water with vigorous stirring.

-

The resulting precipitate is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

-

Recrystallize the crude product from ethanol to afford pure 7-hydroxy-5-methoxy-2-methylchromen-4-one (3).

-

Step 2: Synthesis of 6-Formyl-7-hydroxy-5-methoxy-2-methylchromen-4-one (2)

-

Reaction: Regioselective Formylation (Duff Reaction)

-

Protocol:

-

A mixture of 7-hydroxy-5-methoxy-2-methylchromen-4-one (3) (1.0 eq) and hexamethylenetetramine (4.0 eq) in trifluoroacetic acid is heated at 80 °C for 8 hours.

-

The reaction mixture is cooled to room temperature and poured into a mixture of ice and water.

-

The resulting solid is collected by filtration, washed with water, and dried.

-

Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane as eluent) to yield 6-formyl-7-hydroxy-5-methoxy-2-methylchromen-4-one (2).

-

Step 3: Formation of the Pyrano[3,2-g]chromen-6-one Core

-

Reaction: Prenylation and Cyclization

-

Protocol:

-

To a solution of 6-formyl-7-hydroxy-5-methoxy-2-methylchromen-4-one (2) (1.0 eq) in dry dioxane, add 2-methyl-3-buten-2-ol (1.5 eq) and boron trifluoride etherate (BF₃·OEt₂) (0.2 eq).

-

Stir the mixture at room temperature for 24 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to give the pyrano[3,2-g]chromen-6-one intermediate.

-

Step 4: Synthesis of this compound (1)

-

Reaction: Reduction of the Aldehyde

-

Protocol:

-

To a solution of the intermediate from Step 3 (1.0 eq) in methanol at 0 °C, add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Quench the reaction by the slow addition of 1 M HCl until the pH is neutral.

-

Remove the methanol under reduced pressure, and extract the aqueous residue with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purify the crude product by preparative thin-layer chromatography to afford this compound (1).

-

Data Presentation

The following table summarizes the proposed synthetic steps and provides representative yields based on similar transformations reported in the literature. It is important to note that these yields are estimates and actual experimental outcomes may vary.

| Step | Reaction | Starting Material | Key Reagents | Product | Representative Yield (%) |

| 1 | Pechmann Condensation | 2-Methoxyresorcinol | Ethyl acetoacetate, H₂SO₄ | 7-Hydroxy-5-methoxy-2-methylchromen-4-one | 75-85 |

| 2 | Duff Reaction | 7-Hydroxy-5-methoxy-2-methylchromen-4-one | Hexamethylenetetramine, TFA | 6-Formyl-7-hydroxy-5-methoxy-2-methylchromen-4-one | 50-60 |

| 3 | Prenylation/Cyclization | 6-Formyl-7-hydroxy-5-methoxy-2-methylchromen-4-one | 2-Methyl-3-buten-2-ol, BF₃·OEt₂ | Pyrano[3,2-g]chromen-6-one intermediate | 60-70 |

| 4 | Reduction | Pyrano[3,2-g]chromen-6-one intermediate | NaBH₄ | This compound | 80-90 |

Concluding Remarks

The proposed total synthesis of this compound provides a viable and logical route for its preparation in a laboratory setting. The synthesis relies on well-precedented reactions, ensuring a high probability of success. This synthetic scheme will enable the production of this compound for further biological evaluation and potential development as a therapeutic agent. Experimental validation and optimization of each step are recommended to achieve the best possible yields and purity.

Greveichromenol: From Extraction to Elucidation - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the methodologies for the extraction and purification of Greveichromenol, a prenylated chromone with significant biological potential. The protocols outlined below are based on established techniques for the isolation of chromones and related stilbenoids from natural sources, particularly from plants of the Cedrelopsis genus, where this compound is known to occur.

Introduction to this compound

This compound is a naturally occurring chromone derivative found in the bark and wood of plant species such as Cedrelopsis grevei. Chromones are a class of oxygen-containing heterocyclic compounds that have garnered considerable attention for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. The unique structural features of this compound, including its prenyl group, contribute to its bioactivity and make it a compound of interest for drug discovery and development.

Extraction Protocols

The efficient extraction of this compound from its plant matrix is the primary and most critical step in its isolation. The choice of extraction method and solvent significantly impacts the yield and purity of the final product.

Maceration-Based Solvent Extraction

This is a conventional and widely used method for the extraction of moderately polar compounds like this compound.

Protocol:

-

Plant Material Preparation: The air-dried and coarsely powdered bark or heartwood of Cedrelopsis grevei is used as the starting material.

-

Solvent Selection: Methanol or a mixture of dichloromethane and methanol (1:1 v/v) is recommended for optimal extraction of chromones.

-

Extraction Process:

-

The powdered plant material is macerated in the selected solvent at a solid-to-solvent ratio of 1:10 (w/v).

-

The mixture is kept at room temperature for 48-72 hours with occasional agitation.

-

The extract is then filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Solvent Partitioning (Optional): The crude extract can be further fractionated by sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. This compound is expected to be enriched in the ethyl acetate fraction.

Soxhlet Extraction

For a more exhaustive extraction, Soxhlet extraction can be employed.

Protocol:

-

Plant Material Preparation: Finely powdered and dried plant material is placed in a thimble.

-

Extraction: The thimble is placed in a Soxhlet extractor, and the extraction is carried out with methanol for 24-48 hours.

-

Solvent Evaporation: The solvent is removed under reduced pressure to yield the crude extract.

Table 1: Comparison of Extraction Methods

| Parameter | Maceration | Soxhlet Extraction |

| Principle | Soaking in a solvent at room temperature | Continuous extraction with a hot solvent |

| Temperature | Room Temperature | Boiling point of the solvent |

| Time | 48-72 hours | 24-48 hours |

| Efficiency | Moderate | High |

| Yield | Variable | Generally higher than maceration |

Purification Protocols

The crude extract obtained is a complex mixture of various phytochemicals. A multi-step purification process is necessary to isolate this compound in high purity.

Column Chromatography

This is the primary technique for the separation of compounds from the crude extract.

Protocol:

-

Stationary Phase: Silica gel (60-120 mesh) is commonly used.

-

Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.

-

This compound Elution: this compound, being a moderately polar compound, is expected to elute with a mobile phase of intermediate polarity (e.g., n-hexane:ethyl acetate, 7:3 to 1:1 v/v).

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For final purification to achieve high purity, preparative HPLC is the method of choice.

Protocol:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of methanol and water or acetonitrile and water is commonly employed.

-

Detection: UV detection at a wavelength of around 254 nm is suitable for chromones.

-

Fraction Collection: The peak corresponding to this compound is collected.

-

Purity Assessment: The purity of the isolated compound is confirmed by analytical HPLC.

Table 2: Summary of Purification Parameters

| Parameter | Column Chromatography | Preparative HPLC |

| Stationary Phase | Silica Gel | Reversed-phase C18 |

| Mobile Phase | n-Hexane:Ethyl Acetate (gradient) | Methanol:Water or Acetonitrile:Water (gradient) |

| Separation Principle | Adsorption | Partition |

| Resolution | Moderate | High |

| Purity Achieved | 80-95% | >98% |

Experimental Workflows and Signaling Pathways

Diagrams

Application Notes & Protocols for the Quantification of Greveichromenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Greveichromenol, a naturally occurring chromene derivative, has garnered interest for its potential biological activities. Accurate and precise quantification of this compound in various matrices is essential for pharmacokinetic studies, quality control of natural product extracts, and in vitro biological assays. This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are designed to be robust and reliable for the analysis of this compound in matrices such as plant extracts and biological fluids.

Introduction to this compound

This compound is a chromene compound with the chemical formula C₁₅H₁₄O₅ and a molecular weight of 274.27 g/mol .[1] Its structure, featuring a pyrano[3,2-g]chromen-6-one core, suggests potential for various biological activities, making it a compound of interest in pharmaceutical and nutraceutical research. To support these research endeavors, validated analytical methods for its precise quantification are paramount.

Analytical Methodologies

Two primary analytical methods are presented for the quantification of this compound:

-

HPLC-UV: A widely accessible and robust method suitable for the quantification of this compound in relatively clean sample matrices, such as standardized plant extracts.

-

LC-MS/MS: A highly sensitive and selective method ideal for complex matrices like biological fluids (plasma, urine) and for studies requiring low limits of detection.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is based on the separation of this compound from other components in a sample matrix using reversed-phase HPLC, followed by detection using a UV detector at its maximum absorbance wavelength.

2.1.1. Experimental Protocol: HPLC-UV

a) Instrumentation and Materials:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

This compound reference standard.

-

HPLC-grade acetonitrile, methanol, and water.

-

Formic acid (analytical grade).

-

Syringe filters (0.45 µm).

b) Preparation of Solutions:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

c) Chromatographic Conditions:

-

Column: C18 reversed-phase (4.6 x 150 mm, 5 µm).

-

Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B.

-

0-15 min: 20-80% B

-

15-20 min: 80% B

-

20-21 min: 80-20% B

-

21-25 min: 20% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Determined by UV scan of this compound standard (typically in the range of 250-350 nm).

d) Sample Preparation (Plant Extract):

-

Accurately weigh 1 g of the powdered plant material.

-

Extract with 20 mL of methanol using sonication for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 15 minutes.

-

Collect the supernatant and filter through a 0.45 µm syringe filter prior to injection.

2.1.2. Data Presentation: HPLC-UV Method Validation Summary

| Parameter | Result |

| Linearity (µg/mL) | 1 - 100 |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) (µg/mL) | 0.2 |

| Limit of Quantification (LOQ) (µg/mL) | 0.7 |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is suitable for quantifying this compound in complex biological matrices.

2.2.1. Experimental Protocol: LC-MS/MS

a) Instrumentation and Materials:

-

LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

This compound reference standard.

-

Internal Standard (IS) (e.g., a structurally similar compound not present in the sample).

-

LC-MS grade acetonitrile, methanol, and water.

-

Formic acid (LC-MS grade).

-

Syringe filters (0.22 µm).

b) Preparation of Solutions:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Standard Stock Solution (1 mg/mL): As prepared for the HPLC-UV method.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with 50:50 methanol:water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard (IS) Working Solution: Prepare a solution of the IS at a fixed concentration (e.g., 100 ng/mL) in 50:50 methanol:water.

c) LC-MS/MS Conditions:

-

Column: C18 reversed-phase (2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B.

-

0-3 min: 10-90% B

-

3-4 min: 90% B

-

4-4.1 min: 90-10% B

-

4.1-5 min: 10% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized).

-

MRM Transitions:

-

This compound: Precursor ion [M+H]⁺ or [M-H]⁻ → Product ion (to be determined by infusion of the standard).

-

Internal Standard: Precursor ion [M+H]⁺ or [M-H]⁻ → Product ion.

-

d) Sample Preparation (Plasma):

-

To 100 µL of plasma sample, add 20 µL of the IS working solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Filter through a 0.22 µm syringe filter prior to injection.

2.2.2. Data Presentation: LC-MS/MS Method Validation Summary

| Parameter | Result |

| Linearity (ng/mL) | 1 - 1000 |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) (ng/mL) | 0.1 |

| Limit of Quantification (LOQ) (ng/mL) | 0.5 |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95 - 105% |

| Matrix Effect (%) | 90 - 110% |

Visualization of Experimental Workflows

References

Application Note: Quantitative Analysis of Greveichromenol using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Greveichromenol. The described method is suitable for the determination of this compound in various matrices, including pharmaceutical formulations and research samples. The protocol outlines procedures for sample preparation, chromatographic conditions, and method validation, ensuring accurate and reproducible results for researchers, scientists, and drug development professionals.

Introduction

This compound, a novel chromenol derivative, has shown significant potential in preclinical studies, necessitating a reliable analytical method for its quantification. High-performance liquid chromatography (HPLC) is a widely used technique in pharmaceutical analysis due to its high resolution, sensitivity, and specificity.[1][2] This application note describes a simple, isocratic RP-HPLC method with UV detection for the determination of this compound. The method is designed to be efficient and transferable for routine quality control and research applications.

Principle of the Method

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile and water. This compound, being a moderately nonpolar compound, is retained on the hydrophobic stationary phase. Elution is achieved by an isocratic flow of the mobile phase, and the separation is based on the differential partitioning of the analyte between the stationary and mobile phases.[3][4] Detection is performed using a UV-Vis detector at the wavelength of maximum absorbance for this compound.

Experimental Protocols

Materials and Reagents

-

This compound Reference Standard: (Purity ≥ 98%), obtained from a certified supplier.

-

Acetonitrile: HPLC grade.

-

Water: HPLC grade or purified to 18.2 MΩ·cm.

-

Methanol: HPLC grade.

-

Formic Acid: (Optional, for pH adjustment), LC-MS grade.

-

Syringe Filters: 0.45 µm PTFE or PVDF.

Instrumentation

-

HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode array detector (DAD) or variable wavelength detector (VWD).

-

Chromatographic Column: A C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is recommended.

-

Data Acquisition and Processing Software: OpenLab CDS or equivalent.

Preparation of Mobile Phase and Standard Solutions

-

Mobile Phase Preparation: A mixture of Acetonitrile and Water (60:40, v/v) was prepared. The mobile phase was degassed by sonicating for 15 minutes before use. If required, the pH can be adjusted to 3.0 with 0.1% formic acid to improve peak shape.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation